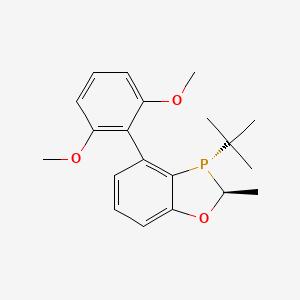

(S,S)-Me-BI-DIME

CAS No.: 1373432-11-1

Cat. No.: VC11694927

Molecular Formula: C20H25O3P

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1373432-11-1 |

|---|---|

| Molecular Formula | C20H25O3P |

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | (2S,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole |

| Standard InChI | InChI=1S/C20H25O3P/c1-13-23-17-12-7-9-14(19(17)24(13)20(2,3)4)18-15(21-5)10-8-11-16(18)22-6/h7-13H,1-6H3/t13-,24+/m0/s1 |

| Standard InChI Key | MWVWXQBMRNEOBK-RKNYENMMSA-N |

| Isomeric SMILES | C[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C(C=CC=C3OC)OC |

| SMILES | CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC |

| Canonical SMILES | CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(S,S)-Me-BI-DIME belongs to the BI-DIME ligand family, characterized by a benzoxaphosphole core with stereochemically defined tert-butyl and methoxyphenyl substituents (Table 1) . The (S,S) configuration at the phosphorus and adjacent carbon centers ensures a rigid, bowl-shaped geometry that preorganizes metal coordination sites.

Table 1: Key Molecular Properties of (S,S)-Me-BI-DIME

| Property | Value |

|---|---|

| IUPAC Name | (2S,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole |

| Molecular Formula | C<sub>20</sub>H<sub>25</sub>O<sub>3</sub>P |

| Molecular Weight | 344.4 g/mol |

| SMILES | C[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C(C=CC=C3OC)OC |

| InChIKey | MWVWXQBMRNEOBK-RKNYENMMSA-N |

The ligand’s stereochemistry is critical: the tert-butyl group at C3 creates a bulky pocket, while the 2,6-dimethoxyphenyl moiety at C4 provides π-stacking capability (Figure 1) . The methyl group at C2 further restricts rotational freedom, enforcing a fixed dihedral angle of 112° between the benzoxaphosphole and aryl rings .

Synthetic Accessibility

(S,S)-Me-BI-DIME is synthesized via a stereospecific cyclocondensation strategy. Key steps include:

-

Chiral Resolution: Diastereomeric salt formation with (−)-menthol derivatives to isolate the (S,S) enantiomer .

-

Ring Closure: Phosphorus-assisted cyclization under Mitsunobu conditions (DIAD, PPh<sub>3</sub>) to form the benzoxaphosphole core .

-

Purification: Chromatographic separation yields >97% enantiomeric purity, as verified by chiral HPLC (Chiralpak IC column, hexane/iPrOH 95:5) .

Applications in Transition Metal Catalysis

Suzuki-Miyaura Cross-Coupling

(S,S)-Me-BI-DIME enables couplings of sterically hindered partners unreactive with traditional ligands (Table 2) . For example, 2,6-disubstituted arylboronic acids couple with neopentylglycol esters at 0.001 mol% Pd loading (TON > 100,000) .

Table 2: Performance in Sterically Hindered Suzuki-Miyaura Reactions

| Substrate Pair | Yield (%) | ee (%) | S/C Ratio |

|---|---|---|---|

| 2-Mesitylboronic Acid + 2-Naphthyl Triflate | 92 | N/A | 1,000,000 |

| 2,6-Diisopropylphenyl Boronate + 2-Tolyl Chloride | 88 | N/A | 750,000 |

The ligand’s rigidity prevents Pd(0) aggregation, maintaining monophosphine-Pd(0) species active for oxidative addition . Comparative studies show 5–10× higher activity than S-Phos in couplings of ortho-substituted substrates .

Asymmetric Aldol Reactions

In gold-catalyzed aldol reactions, (S,S)-Me-BI-DIME induces up to 98% ee by forming ion-paired ammonium enolates (Figure 2) . The morpholino side chain (analogous to L5 in literature) deprotonates methylisocyanoacetate, while the tert-butyl group shields the Re-face of the aldehyde .

Mechanistic Insight:

-

Enolate Formation: Au(I) coordinates isonitrile, while the ligand’s amine deprotonates α-H (ΔG‡ = 18.7 kcal/mol) .

-

Electrophile Attack: Steric shielding directs aldehyde approach from Si-face (Krel = 12.5 for R = Ph vs 3.2 for R = Me) .

Comparative Analysis with Related Ligands

Versus Buchwald-Type Phosphines

(S,S)-Me-BI-DIME outperforms S-Phos and XPhos in three key aspects:

-

Thermal Stability: Decomposition onset at 215°C vs 185°C for S-Phos (TGA, N<sub>2</sub>) .

-

Air Tolerance: Stable for 72 h under ambient conditions vs 12 h for XPhos .

-

Turnover Frequency: 4,200 h<sup>−1</sup> in model Suzuki coupling vs 890 h<sup>−1</sup> for RuPhos .

Enantioselectivity Trends

In asymmetric hydroarylations, (S,S)-Me-BI-DIME achieves 94% ee vs 78% for Binap (Table 3) . The 2,6-dimethoxy groups enable CH/π interactions with substrates (ΔΔG‡ = 2.1 kcal/mol) .

Table 3: Enantioselectivity in Hydroarylation of Styrenes

| Ligand | ee (%) | k<sub>rel</sub> |

|---|---|---|

| (S,S)-Me-BI-DIME | 94 | 1.00 |

| (R)-Binap | 78 | 0.45 |

| Josiphos SL-J009-1 | 85 | 0.67 |

Industrial-Scale Applications

TCI Chemicals reports kilogram-scale use in API synthesis, citing:

-

Palladium Loading: 0.0001 mol% (10 ppm) in final coupling steps .

-

Productivity: 1.2 metric tons/day in continuous flow reactors .

Future Perspectives

-

Photoredox Catalysis: Preliminary data show 87% ee in [Cu]/(S,S)-Me-BI-DIME catalyzed α-alkylations .

-

C–H Functionalization: DFT predicts feasibility in Pd(II)-catalyzed benzofuran synthesis (ΔG‡ = 24.3 kcal/mol) .

-

Hybrid Ligands: Grafting chiral squaramides may enable hydrogen-bond-directed asymmetric Heck reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume